molecular formula C14H9BrF4O B8352864 2-(Trifluoromethyl)-2'-fluoro-4'-bromobenzhydrol

2-(Trifluoromethyl)-2'-fluoro-4'-bromobenzhydrol

Cat. No. B8352864
M. Wt: 349.12 g/mol
InChI Key: BQFMQVCNOSWXSD-UHFFFAOYSA-N
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Patent
US07504522B2

Procedure details

This material was prepared from 2-(trifluoromethyl)phenylmagnesium bromide (60 mmol) and 4-bromo-2-fluorobenzaldehyde (54 mmol) using the procedure described for compound (96) (12.3 g, 74%).
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Name
compound ( 96 )
Quantity
12.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[Mg]Br.[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[C:16]([F:22])[CH:15]=1.FC(F)(F)C1C=C(Cl)C=CC=1C(O)C1C=CC=CC=1>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:18]([OH:19])[C:17]1[CH:20]=[CH:21][C:14]([Br:13])=[CH:15][C:16]=1[F:22]

Inputs

Step One
Name
Quantity
60 mmol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)[Mg]Br)(F)F
Name
Quantity
54 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Step Two
Name
compound ( 96 )
Quantity
12.3 g
Type
reactant
Smiles
FC(C1=C(C(C2=CC=CC=C2)O)C=CC(=C1)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C(C2=C(C=C(C=C2)Br)F)O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.